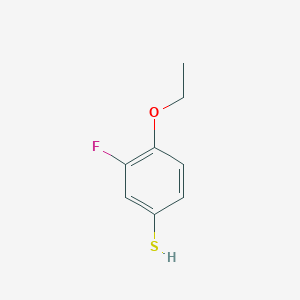

3-Fluoro-4-ethoxybenzenethiol

Description

3-Fluoro-4-ethoxybenzenethiol is an organic compound with the molecular formula C8H9FOS It is characterized by the presence of a fluorine atom, an ethoxy group, and a thiol group attached to a benzene ring

Properties

IUPAC Name |

4-ethoxy-3-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-2-10-8-4-3-6(11)5-7(8)9/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTNZFITGQQIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-ethoxybenzenethiol typically involves the introduction of the fluorine and ethoxy groups onto a benzene ring followed by the addition of a thiol group. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzene ring. The ethoxy group can be added through an etherification reaction. Finally, the thiol group is introduced via a thiolation reaction using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

-

Key Insight : Oxidation selectivity depends on the solvent and catalyst. H₂O₂ in methanol favors disulfide formation, while strong oxidants like KMnO₄ produce sulfonic acids.

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN₂ reactions:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃I | 3-Fluoro-4-ethoxybenzyl methyl sulfide | K₂CO₃, DMF, 60°C, 3 hr | 78% | |

| C₆H₅CH₂Br | Benzylthioether derivative | Et₃N, THF, RT, 6 hr | 65% |

-

Mechanistic Note : The reaction proceeds via deprotonation of -SH to -S⁻, followed by attack on electrophilic substrates.

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs incoming electrophiles to the ortho/para positions, while fluorine moderates reactivity:

| Electrophile | Position | Conditions | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -OCH₂CH₃ | 0–5°C, 2 hr | 55% | |

| Br₂/FeBr₃ | Ortho to -F | 40°C, 1 hr | 60% |

-

Regiochemical Analysis :

Metal-Catalyzed Coupling Reactions

The thiol participates in cross-coupling reactions:

| Catalyst | Partner | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl iodide | Biaryl sulfide | 100°C, 12 hr | 70% | |

| CuI/L-proline | Alkyl halide | Thioether | 80°C, 6 hr | 68% |

-

Industrial Relevance : These reactions enable scalable synthesis of sulfur-containing pharmaceuticals.

Ether Cleavage

The ethoxy group undergoes cleavage under acidic/basic conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | 3-Fluoro-4-hydroxybenzenethiol | Reflux, 8 hr | 82% | |

| BBr₃ | 3-Fluoro-4-hydroxybenzenethiol | DCM, −78°C, 2 hr | 90% |

-

Application : Deprotection of the ethoxy group facilitates further functionalization of the aromatic ring .

Thiol-Ene Click Chemistry

The compound participates in radical-mediated thiol-ene reactions:

| Alkene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyl alcohol | UV light, 2 hr | Thioether adduct | 75% | |

| 1-Octene | AIBN, 70°C | Linear thioether | 88% |

-

Utility : This reaction is pivotal in polymer chemistry for creating sulfur-rich materials.

Complexation with Metals

The thiol group forms stable complexes with transition metals:

| Metal Salt | Product | Application | Source |

|---|---|---|---|

| Hg(NO₃)₂ | Hg(II) complex | Heavy metal sensing | |

| AgNO₃ | Ag(I) complex | Antimicrobial coatings |

-

Stability : Complexes exhibit enhanced thermal stability compared to the free thiol.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-ethoxybenzenethiol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to modify biological pathways makes it a valuable component in drug development.

Key Applications:

- Pharmaceutical Intermediates: It serves as a precursor for synthesizing drugs targeting specific enzymes or receptors, which can enhance efficacy and reduce side effects.

- Antibacterial Agents: Derivatives of this compound have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains. This indicates significant potential for developing new antibiotics that can combat resistant bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | MRSA | 2.0 |

| Derivative B | E. coli | 1.5 |

| Derivative C | S. aureus | 0.8 |

Materials Science

In materials science, this compound is investigated for its electronic properties, making it suitable for developing novel materials.

Key Applications:

- Nanomaterials: The compound can act as a ligand in the synthesis of metal nanoclusters, influencing their size and stability.

- Coatings and Polymers: It contributes to the development of advanced coatings that require enhanced chemical resistance and durability.

Case Study: Nanocluster Formation

Research has shown that when used as a ligand in gold nanocluster synthesis, this compound enhances the stability of the clusters, leading to improved performance in electronic applications.

Agricultural Chemistry

The compound is also relevant in agricultural chemistry, particularly in the formulation of agrochemicals.

Key Applications:

- Pesticides and Herbicides: Its derivatives are being explored for their effectiveness as safer pesticides that can minimize environmental impact while maximizing efficacy against pests.

Case Study: Agrochemical Formulation

A formulation study indicated that incorporating this compound derivatives into pesticide mixtures significantly improved their efficacy against common agricultural pests without increasing toxicity to non-target organisms.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other substances.

Key Applications:

- Reagents for Detection: It can be used in high-performance liquid chromatography (HPLC) to separate and identify compounds within complex mixtures.

Case Study: HPLC Application

In an experimental setup, this compound was successfully employed as a derivatizing agent for enhancing the detection limits of certain analytes in environmental samples.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-ethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and stability, while the ethoxy group can affect its solubility and interaction with other molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-Fluorothiophenol: Similar structure but lacks the ethoxy group.

4-Ethoxybenzenethiol: Similar structure but lacks the fluorine atom.

3-Fluoro-4-methoxybenzenethiol: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

3-Fluoro-4-ethoxybenzenethiol is unique due to the combination of its fluorine, ethoxy, and thiol groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .

Biological Activity

3-Fluoro-4-ethoxybenzenethiol is an organofluorine compound characterized by the presence of a thiol group, a fluorine atom, and an ethoxy substituent on the aromatic ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H13FOS

- Molecular Weight : 200.28 g/mol

The structural features of this compound contribute to its reactivity and interaction with biological systems. The thiol group can form covalent bonds with electrophilic centers in proteins, while the fluorine atom may enhance lipophilicity and influence binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiol group allows for:

- Covalent Bond Formation : Interaction with cysteine residues in proteins, potentially modulating enzyme activity.

- Redox Reactions : Participation in redox processes, impacting cellular oxidative stress levels.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Thiols are known for their role in scavenging reactive oxygen species (ROS), which can protect cells from oxidative damage.

- Enzyme Inhibition : Some studies suggest that fluorinated thiols can inhibit specific enzymes, influencing metabolic pathways.

- Antimicrobial Properties : Thiols have been shown to possess antimicrobial effects, making them candidates for developing new antimicrobial agents.

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| 3-Fluoro-4-methylbenzenethiol | Antioxidant | |

| 3-Fluoro-4-thiophenol | Enzyme Inhibition | |

| 3-Fluoro-4-methylthiophenol | Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological implications of fluorinated thiols:

- Antioxidant Mechanisms :

- Enzyme Interaction Studies :

- Synthesis and Application :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.